molecular formula C19H24O5 B4152083 ethyl 4-(1-benzoylpropyl)-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate

ethyl 4-(1-benzoylpropyl)-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate

Cat. No.: B4152083
M. Wt: 332.4 g/mol
InChI Key: AVVVNWKITWUWBF-UHFFFAOYSA-N
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Description

Ethyl 4-(1-benzoylpropyl)-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate is a complex organic compound with a unique structure that includes a benzoylpropyl group, a dimethyl-substituted tetrahydrofuran ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1-benzoylpropyl)-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoylpropyl Intermediate: This step involves the reaction of benzoyl chloride with propyl magnesium bromide (Grignard reagent) to form 1-benzoylpropane.

    Cyclization: The intermediate undergoes cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the tetrahydrofuran ring.

    Esterification: The final step involves esterification of the resulting compound with ethanol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-benzoylpropyl)-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted esters or amides

Scientific Research Applications

Ethyl 4-(1-benzoylpropyl)-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(1-benzoylpropyl)-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoylpropyl group can enhance lipophilicity, facilitating membrane permeability and interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(1-benzoylpropyl)-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate
  • 1-Benzoylpropyl 2-(4-ethylphenyl)-8-methyl-4-quinolinecarboxylate
  • 1-Benzoylpropyl 2-(4-heptylphenyl)-6-methyl-4-quinolinecarboxylate

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. The combination of a benzoylpropyl group with a dimethyl-substituted tetrahydrofuran ring and an ester functional group sets it apart from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 5,5-dimethyl-2-oxo-4-(1-oxo-1-phenylbutan-2-yl)oxolane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O5/c1-5-13(16(20)12-10-8-7-9-11-12)15-14(17(21)23-6-2)18(22)24-19(15,3)4/h7-11,13-15H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVVNWKITWUWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1C(C(=O)OC1(C)C)C(=O)OCC)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-(1-benzoylpropyl)-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate
Reactant of Route 2
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ethyl 4-(1-benzoylpropyl)-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate
Reactant of Route 3
ethyl 4-(1-benzoylpropyl)-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate
Reactant of Route 4
ethyl 4-(1-benzoylpropyl)-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate
Reactant of Route 5
ethyl 4-(1-benzoylpropyl)-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate
Reactant of Route 6
ethyl 4-(1-benzoylpropyl)-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate

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